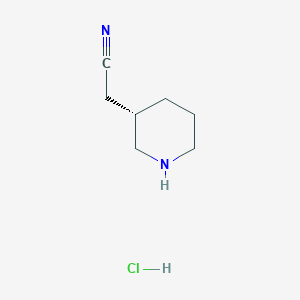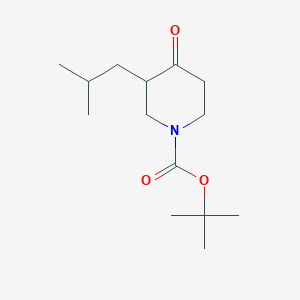
3-(2-méthylpropyl)-4-oxopipéridine-1-carboxylate de tert-butyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(2-methylpropyl)-4-oxopiperidine-1-carboxylate, also known as tert-butyl 3-(sec-butyl)-4-oxo-1-piperidinecarboxylate, is a chemical compound that belongs to the class of piperidine derivatives. It has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of Tert-butyl 3-(2-methylpropyl)-4-oxopiperidine-1-carboxylate 3-(2-methylpropyl)-4-oxopiperidine-1-carboxylate is not fully understood. However, it has been suggested that it may act as a modulator of various biological pathways, including the Wnt/β-catenin signaling pathway. This pathway plays a critical role in the regulation of cell growth and differentiation, and its dysregulation has been implicated in the development of various diseases, including cancer.
Biochemical and Physiological Effects:
Tert-butyl 3-(2-methylpropyl)-4-oxopiperidine-1-carboxylate has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory diseases. It has also been found to have neuroprotective effects, which may make it useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 3-(2-methylpropyl)-4-oxopiperidine-1-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar properties. However, it has some limitations, including its low solubility in water, which may make it difficult to use in some experiments.
Orientations Futures
There are several future directions for the research of Tert-butyl 3-(2-methylpropyl)-4-oxopiperidine-1-carboxylate 3-(2-methylpropyl)-4-oxopiperidine-1-carboxylate. One direction is to further investigate its mechanism of action and its potential therapeutic applications. Another direction is to develop new derivatives of Tert-butyl 3-(2-methylpropyl)-4-oxopiperidine-1-carboxylate 3-(2-methylpropyl)-4-oxopiperidine-1-carboxylate with improved properties and potential applications. Additionally, it may be useful to investigate its potential as a drug delivery system or as a tool for imaging and diagnostic purposes.
Conclusion:
In conclusion, Tert-butyl 3-(2-methylpropyl)-4-oxopiperidine-1-carboxylate 3-(2-methylpropyl)-4-oxopiperidine-1-carboxylate is a chemical compound with unique properties and potential applications. It has been widely used in scientific research and has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. Its mechanism of action is not fully understood, but it may act as a modulator of various biological pathways. There are several future directions for the research of Tert-butyl 3-(2-methylpropyl)-4-oxopiperidine-1-carboxylate 3-(2-methylpropyl)-4-oxopiperidine-1-carboxylate, including investigating its mechanism of action, developing new derivatives, and exploring its potential as a drug delivery system or imaging tool.
Méthodes De Synthèse
The synthesis of Tert-butyl 3-(2-methylpropyl)-4-oxopiperidine-1-carboxylate 3-(2-methylpropyl)-4-oxopiperidine-1-carboxylate involves the reaction of Tert-butyl 3-(2-methylpropyl)-4-oxopiperidine-1-carboxylate 4-oxopiperidine-1-carboxylate with sec-butylmagnesium bromide. The reaction is carried out under anhydrous conditions and in the presence of a catalyst. The product is then purified by recrystallization to obtain a high yield of pure Tert-butyl 3-(2-methylpropyl)-4-oxopiperidine-1-carboxylate 3-(2-methylpropyl)-4-oxopiperidine-1-carboxylate.
Applications De Recherche Scientifique
a. Développement de médicaments :
Industrie des odorants et des gaz
La tert-butylpipéridone trouve des applications liées à la détection des odeurs et à la sécurité :
a. Odorisation du gaz naturel :- Le gaz naturel inodore est dangereux car les fuites peuvent passer inaperçues. Les dérivés de la tert-butylpipéridone, tels que le tert-butylmercaptan (TBM), servent d'odorants pour donner au gaz naturel son odeur caractéristique, alertant les utilisateurs de fuites potentielles .
Propriétés
IUPAC Name |
tert-butyl 3-(2-methylpropyl)-4-oxopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-10(2)8-11-9-15(7-6-12(11)16)13(17)18-14(3,4)5/h10-11H,6-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOJIEVRJDHNMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(CCC1=O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


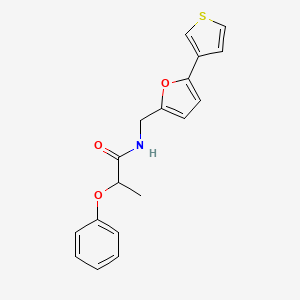
![N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2382948.png)
![(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2382951.png)

![2-[(6-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2382953.png)
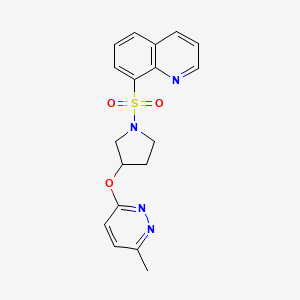
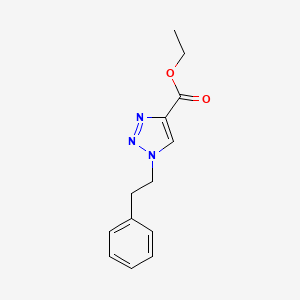
![N-[1-(Aminomethyl)cyclohexyl]aniline;dihydrochloride](/img/structure/B2382956.png)
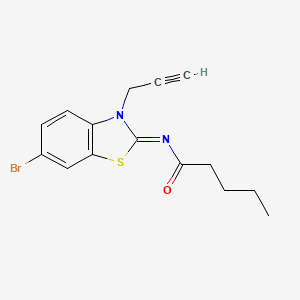
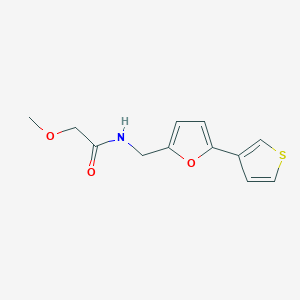
![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2382964.png)
